molecular formula C22H22ClN3OS2 B2904061 2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 954094-47-4

2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B2904061
CAS No.: 954094-47-4
M. Wt: 444.01
InChI Key: DRILKQCMMDFCDY-UHFFFAOYSA-N
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Description

2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)-1-(4-phenylpiperazin-1-yl)ethanone is a complex organic compound that features a thiazole ring, a piperazine ring, and a chlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)-1-(4-phenylpiperazin-1-yl)ethanone typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under acidic conditions.

    Attachment of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where the thiazole ring reacts with 4-chlorobenzyl chloride.

    Formation of the Piperazine Ring: The piperazine ring is synthesized separately and then attached to the thiazole ring through a nucleophilic substitution reaction involving a suitable leaving group.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the ketone group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its reactivity and stability under different conditions.

Biology:

  • Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine:

  • Explored as a potential pharmaceutical agent due to its structural similarity to known drugs.
  • Potential applications in drug design and development.

Industry:

  • Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)-1-(4-phenylpiperazin-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole and piperazine rings are known to interact with various biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

    2-(2-(Benzylthio)thiazol-4-yl)-1-(4-phenylpiperazin-1-yl)ethanone: Lacks the chlorine atom in the benzyl group.

    2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)-1-(4-phenylpiperazin-1-yl)ethanone: Has a methyl group instead of a chlorine atom.

Uniqueness:

  • The presence of the chlorine atom in the benzyl group can significantly alter the compound’s reactivity and biological activity.
  • The combination of the thiazole and piperazine rings with the chlorobenzyl group makes this compound unique in its potential applications and properties.

Properties

IUPAC Name

2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3OS2/c23-18-8-6-17(7-9-18)15-28-22-24-19(16-29-22)14-21(27)26-12-10-25(11-13-26)20-4-2-1-3-5-20/h1-9,16H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRILKQCMMDFCDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CC3=CSC(=N3)SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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